

5-(3,4-Dichlorophenyl)-1H-Tetrazole CAS number 41421-27-6

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Compound of Interest

Compound Name: 5-(3,4-Dichlorophenyl)-1H-Tetrazole

Cat. No.: B1596792

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An In-Depth Technical Guide to **5-(3,4-Dichlorophenyl)-1H-Tetrazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **5-(3,4-Dichlorophenyl)-1H-tetrazole** (CAS No. 41421-27-6), a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.^{[1][2][3]} The inclusion of a 3,4-dichlorophenyl substituent further modulates its biological activity, a pattern seen in various pharmacologically active heterocycles.^[1] This document details the synthesis, physicochemical properties, spectroscopic characterization, and potential therapeutic applications of this compound, with a particular focus on its role in drug discovery and development.

Chemical Identity and Physicochemical Properties

5-(3,4-Dichlorophenyl)-1H-tetrazole is a substituted aromatic tetrazole. The tetrazole ring is acidic, with a pKa comparable to that of carboxylic acids, a property that is fundamental to its utility as a bioisostere.^{[4][5]}

Property	Value	Source(s)
CAS Number	41421-27-6	[6] [7]
Molecular Formula	C ₇ H ₄ Cl ₂ N ₄	[7]
Molecular Weight	215.04 g/mol	[7]
Appearance	White to off-white solid (predicted)	N/A
Melting Point	158-160 °C	[8]
Boiling Point	397.3 °C at 760 mmHg (predicted)	[8]
Density	1.574 g/cm ³ (predicted)	[8]
pKa	~3.9-4.9 (predicted)	[4] [9]
Solubility	Soluble in DMSO, DMF; sparingly soluble in water	[5]

Note: Some physical properties are predicted based on available data for structurally similar compounds and general chemical principles.

Caption: Structure of **5-(3,4-Dichlorophenyl)-1H-tetrazole**.

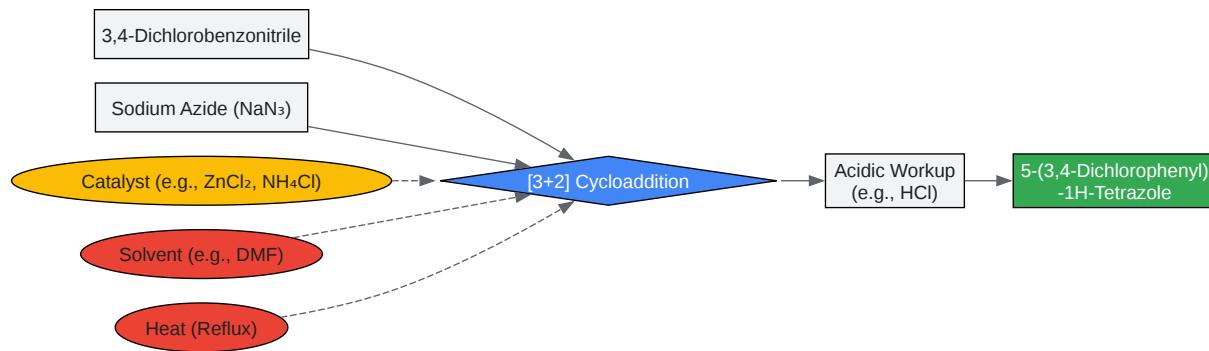
Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt.[\[8\]](#)[\[10\]](#)[\[11\]](#) This reaction is typically catalyzed by a Lewis or Brønsted acid to activate the nitrile group towards nucleophilic attack by the azide anion.[\[12\]](#)

General Reaction Scheme

The synthesis initiates from 3,4-Dichlorobenzonitrile, which undergoes a cycloaddition with sodium azide. The reaction is often conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF) and may be facilitated by various catalysts such as zinc salts, or

heterogeneous catalysts like silica sulfuric acid or nano-TiCl₄·SiO₂ to improve yields and reaction times.[12][13]



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Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example adapted from established procedures for analogous compounds, such as 5-(4-chlorophenyl)-1H-tetrazole.[3]

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dichlorobenzonitrile (1.0 eq), sodium azide (NaN₃) (2.0 eq), and a catalyst such as ammonium chloride (NH₄Cl) (1.5 eq).[8][14]
- **Solvent Addition:** Add a suitable volume of anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the reactants.
- **Heating:** Heat the reaction mixture to reflux (typically 110-130 °C) and maintain for several hours (e.g., 2-24h), monitoring the reaction progress by Thin Layer Chromatography (TLC). [10][13]

- Work-up: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water.
- Precipitation: Acidify the aqueous solution to a pH of approximately 2 using a dilute solution of hydrochloric acid (e.g., 4N HCl). This protonates the tetrazolate anion, causing the product to precipitate out of the solution.[13]
- Isolation: Collect the resulting solid precipitate by vacuum filtration.
- Purification: Wash the crude product with cold water to remove any remaining inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure **5-(3,4-Dichlorophenyl)-1H-tetrazole**.[3]

Causality of Experimental Choices

- Catalyst: The use of a Brønsted acid like NH₄Cl or a Lewis acid activates the nitrile carbon, making it more electrophilic and susceptible to attack by the azide nucleophile, thereby accelerating the reaction.[12]
- Solvent: DMF is an ideal solvent as it is polar aprotic, effectively dissolves the reactants (including the azide salt), and has a high boiling point suitable for reflux conditions.[13]
- Acidic Work-up: The primary product of the cycloaddition is the sodium salt of the tetrazole. Acidification is a critical step to neutralize this salt and precipitate the neutral, less soluble 1H-tetrazole product.[13]

Spectroscopic Characterization

While a dedicated public spectrum for **5-(3,4-Dichlorophenyl)-1H-tetrazole** is not readily available, its characteristic spectral data can be reliably predicted based on extensive data for structurally similar compounds, including various chloro- and bromo-phenyl tetrazoles.[15][16]

Parameter	Predicted Data and Interpretation
¹ H NMR	(DMSO-d ₆ , 400 MHz): A very broad singlet for the acidic N-H proton is expected far downfield, typically >15 ppm. The aromatic region should display three signals corresponding to the three protons on the dichlorophenyl ring. A doublet of doublets (dd) around 7.8 ppm (for the proton between the two chlorides), a doublet (d) near 8.0 ppm, and another doublet (d) near 8.2 ppm are anticipated.
¹³ C NMR	(DMSO-d ₆ , 100 MHz): The tetrazole carbon (C5) is expected to resonate around 155 ppm.[6][15] Six distinct signals for the aromatic carbons are predicted, with chemical shifts influenced by the electron-withdrawing chloro and tetrazole substituents. Quaternary carbons attached to chlorine and the tetrazole ring will appear between 124-138 ppm.[15]
IR Spectroscopy	(KBr, cm ⁻¹): Characteristic peaks include a broad N-H stretch from 2500-3400 cm ⁻¹ . Aromatic C-H stretching is expected just above 3000 cm ⁻¹ . Key vibrations for the tetrazole ring (C=N, N=N stretches) typically appear in the 1400-1650 cm ⁻¹ region.[15][17] Strong C-Cl stretching bands will be present in the fingerprint region, usually below 850 cm ⁻¹ .
Mass Spectrometry	(ESI-MS): In negative ion mode, the deprotonated molecule [M-H] ⁻ would be the base peak at m/z 213/215/217, showing the characteristic isotopic pattern for two chlorine atoms. A common fragmentation pathway for 5-substituted tetrazoles in negative mode is the loss of a nitrogen molecule (N ₂), which would result in a fragment ion at m/z 185/187/189.[18] In positive ion mode, the protonated molecule

$[M+H]^+$ at m/z 215/217/219 would be observed, with a characteristic fragmentation involving the loss of hydrazoic acid (HN_3).[18]

Applications in Drug Development

The unique combination of the metabolically robust tetrazole ring and the pharmacologically active dichlorophenyl moiety makes this compound a promising scaffold for drug discovery.

Documented Biological Activity: Antileishmanial Potential

Research has identified a series of pyrazole-tetrazole derivatives with antileishmanial activity. Notably, a compound featuring a 3,4-dichlorophenyl substituent (referred to as compound 112 in the study) demonstrated significant potency against *Leishmania braziliensis* promastigotes, with an IC_{50} value of $26 \pm 0.09 \mu M$.[19] This finding provides a strong, direct validation for investigating **5-(3,4-Dichlorophenyl)-1H-tetrazole** and its derivatives as potential treatments for leishmaniasis.

Broader Pharmacological Relevance

The tetrazole core is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][14][19]

- **Antimicrobial and Antifungal Activity:** Many tetrazole derivatives have been reported to possess moderate to potent antibacterial and antifungal properties.[19]
- **Anti-inflammatory and Analgesic Activity:** The structural similarity to anti-inflammatory drugs and the ability to mimic carboxylic acids suggest potential in developing new anti-inflammatory agents.[19]
- **Anticancer Activity:** The tetrazole scaffold has been incorporated into molecules designed as anticancer agents.[14]
- **Antihypertensive Activity:** The most famous application of the tetrazole ring is in angiotensin II receptor blockers like Losartan, highlighting its role in cardiovascular drug design.[2]

The Tetrazole Ring as a Carboxylic Acid Bioisostere

A cornerstone of the utility of **5-(3,4-Dichlorophenyl)-1H-tetrazole** in drug design is the function of the 1H-tetrazol-5-yl group as a bioisostere of the carboxylic acid group.[1][5]

- **Similar Acidity:** The N-H proton of the tetrazole ring has a pKa value similar to that of a carboxylic acid, allowing it to engage in similar ionic and hydrogen-bonding interactions with biological targets.[4]
- **Enhanced Lipophilicity:** The tetrazole group is generally more lipophilic than a carboxylate group, which can improve a drug's ability to cross cell membranes and enhance its bioavailability.[17]
- **Metabolic Stability:** Unlike the carboxylic acid group, which is susceptible to metabolic reduction or conjugation, the tetrazole ring is highly resistant to metabolic degradation, leading to a longer half-life and improved pharmacokinetic profile.[1]

Caption: Bioisosteric relationship between carboxylic acid and tetrazole.

Safety and Handling

As with any laboratory chemical, **5-(3,4-Dichlorophenyl)-1H-tetrazole** should be handled with appropriate care. Safety data sheets (SDS) for similar compounds provide general guidance.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20]
- **Handling:** Avoid breathing dust. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes.[8]
- **Storage:** Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents.[21]
- **First Aid:**
 - **Eyes:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

- Skin: Wash with plenty of soap and water.
- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8]
- Ingestion: Seek immediate medical attention.

Conclusion

5-(3,4-Dichlorophenyl)-1H-tetrazole is a valuable scaffold for medicinal chemistry and drug development. Its synthesis is accessible through well-established cycloaddition chemistry. While specific experimental data is sparse, its properties can be reliably inferred from closely related analogues. The compound's documented antileishmanial activity provides a compelling rationale for further investigation.[19] Its core value lies in the strategic combination of the dichlorophenyl pharmacophore with the tetrazole ring, a proven carboxylic acid bioisostere that can impart superior drug-like properties to new chemical entities. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds.

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